N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide
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Overview
Description
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide is a compound that has garnered interest in the field of medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide involves several steps. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. The synthesis proceeds through substitution, click reaction, and addition reaction steps . The structures of the intermediates and final product are confirmed using techniques such as 1H NMR, 13C NMR, and MS .
Chemical Reactions Analysis
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom. Common reagents include alkenes and alkynes.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules.
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a modulator of cereblon protein activity, which is associated with various clinical conditions such as cancer.
Targeted Protein Degradation: The compound is used in the development of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins in cells.
Biological Research: It is used to study the degradation of GSPT1 protein, which is involved in cellular proliferation.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide involves its role as a modulator of cereblon protein activity. Cereblon is a part of the E3 ubiquitin ligase complex, which tags proteins for degradation by the proteasome. The compound selectively modulates the degradation of GSPT1 protein, leading to the inhibition of uncontrolled cellular proliferation .
Comparison with Similar Compounds
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide is similar to other cereblon modulators such as thalidomide and pomalidomide. it is unique in its ability to selectively degrade GSPT1 protein . Other similar compounds include:
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: An improved version of thalidomide with enhanced efficacy and reduced side effects.
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C23H23N3O5/c1-14-5-2-3-8-19(14)31-12-11-21(28)24-17-7-4-6-15-16(17)13-26(23(15)30)18-9-10-20(27)25-22(18)29/h2-8,18H,9-13H2,1H3,(H,24,28)(H,25,27,29) |
InChI Key |
NAJVWHGEZROEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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